2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]ethyl (2S)-2-amino-3-methylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]ethyl (2S)-2-amino-3-methylbutanoate is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes a purine base linked to an amino acid derivative. It is often studied for its potential biological and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]ethyl (2S)-2-amino-3-methylbutanoate typically involves multiple steps. One common method includes the reaction of a purine derivative with an amino acid ester. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as crystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]ethyl (2S)-2-amino-3-methylbutanoate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the purine base.
Common Reagents and Conditions
Common reagents used in these reactions include:
- Hydrogen peroxide for oxidation.
- Sodium borohydride for reduction.
- Nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized purine derivatives, while substitution reactions can introduce various functional groups to the purine base .
Scientific Research Applications
2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]ethyl (2S)-2-amino-3-methylbutanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential role in biological processes and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical agent, particularly in antiviral and anticancer therapies.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]ethyl (2S)-2-amino-3-methylbutanoate involves its interaction with specific molecular targets. The purine base can bind to enzymes or receptors, influencing various biochemical pathways. This interaction can lead to the inhibition or activation of these targets, resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Acyclovir: A well-known antiviral compound with a similar purine base structure.
Valaciclovir: An esterified form of acyclovir with enhanced bioavailability.
Ganciclovir: Another antiviral agent with a similar mechanism of action.
Uniqueness
2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]ethyl (2S)-2-amino-3-methylbutanoate is unique due to its specific amino acid derivative, which can influence its pharmacokinetic properties and biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C13H20N6O4 |
---|---|
Molecular Weight |
324.34 g/mol |
IUPAC Name |
2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]ethyl (2S)-2-amino-3-methylbutanoate |
InChI |
InChI=1S/C13H20N6O4/c1-7(2)8(14)12(21)23-4-3-22-6-19-5-16-9-10(19)17-13(15)18-11(9)20/h5,7-9H,3-4,6,14H2,1-2H3,(H2,15,18,20)/t8-,9?/m0/s1 |
InChI Key |
LCOLDZAMOSETFU-IENPIDJESA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OCCOCN1C=NC2C1=NC(=N)NC2=O)N |
Canonical SMILES |
CC(C)C(C(=O)OCCOCN1C=NC2C1=NC(=N)NC2=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.